Diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one
CAS No.: 53633-54-8
Cat. No.: VC20868154
Molecular Formula: C18H34N2O7S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53633-54-8 |
|---|---|
| Molecular Formula | C18H34N2O7S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C8H15NO2.C6H9NO.C4H10O4S/c1-7(2)8(10)11-6-5-9(3)4;1-2-7-5-3-4-6(7)8;1-3-7-9(5,6)8-4-2/h1,5-6H2,2-4H3;2H,1,3-5H2;3-4H2,1-2H3 |
| Standard InChI Key | XXJPSODUGQZOHA-UHFFFAOYSA-N |
| SMILES | CCOS(=O)(=O)OCC.CC(=C)C(=O)OCCN(C)C.C=CN1CCCC1=O |
| Canonical SMILES | CCOS(=O)(=O)OCC.CC(=C)C(=O)OCCN(C)C.C=CN1CCCC1=O |
Introduction
Diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one is a complex polymeric compound formed through the polymerization of specific monomers. This compound is notable for its unique chemical properties and applications in various fields, including industrial and scientific research. The synthesis involves the polymerization of 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester with 1-ethenyl-2-pyrrolidinone, compounded with diethyl sulfate.
Synthesis and Preparation Methods
The synthesis of this compound involves the polymerization of 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester with 1-ethenyl-2-pyrrolidinone. This process typically requires a radical initiator and is conducted under controlled temperature and pressure conditions in a solvent like toluene or benzene.
Synthetic Routes
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Monomer Selection: The primary monomers are 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester and 1-ethenyl-2-pyrrolidinone.
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Polymerization Conditions: The reaction is carried out in a solvent with a radical initiator.
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Compounding with Diethyl Sulfate: The final polymer is compounded with diethyl sulfate to enhance its properties.
Biological Activity and Applications
Diethyl sulfate is known for its biological activity, particularly as a potent alkylating agent that can introduce alkyl groups into biological molecules like DNA, leading to mutations and potential carcinogenic effects. The compound formed by polymerizing 2-(dimethylamino)ethyl 2-methylprop-2-enoate with 1-ethenylpyrrolidin-2-one and compounding with diethyl sulfate may exhibit unique biological interactions due to its complex structure.
Industrial Applications
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Cosmetic Industry: Similar compounds, like Polyquaternium-11, are used in cosmetics due to their quaternary ammonium structure, which provides conditioning properties .
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Pharmaceutical Applications: The polymer can form matrices for controlled drug release, enhancing drug absorption and permeability.
Research Findings and Future Directions
Research on this compound is limited, but its unique structure suggests potential applications in drug delivery systems and industrial materials. Further studies are needed to fully understand its biological activity and to explore its potential uses in various fields.
Challenges and Opportunities
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Toxicity Concerns: Diethyl sulfate's mutagenic properties necessitate careful handling and assessment of the compound's safety in applications.
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Polymer Modification: Modifying the polymer structure could enhance its properties for specific applications.
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